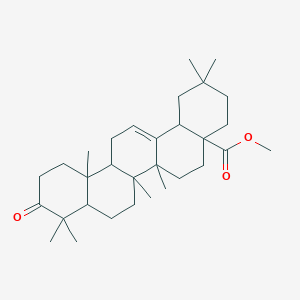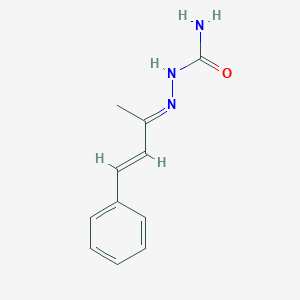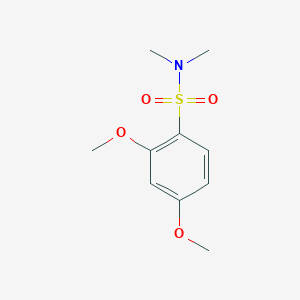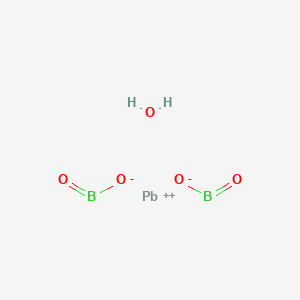![molecular formula C19H23FN2O3S B239429 1-(2,4-Dimethylphenyl)-4-[(4-fluoro-2-methoxyphenyl)sulfonyl]piperazine](/img/structure/B239429.png)
1-(2,4-Dimethylphenyl)-4-[(4-fluoro-2-methoxyphenyl)sulfonyl]piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,4-Dimethylphenyl)-4-[(4-fluoro-2-methoxyphenyl)sulfonyl]piperazine, also known as TAK-659, is a small molecule inhibitor that has shown promising results in the treatment of various types of cancers. It is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a crucial role in the development and survival of cancer cells.
Wirkmechanismus
1-(2,4-Dimethylphenyl)-4-[(4-fluoro-2-methoxyphenyl)sulfonyl]piperazine is a selective inhibitor of BTK, which is a key component of the B-cell receptor signaling pathway. BTK plays a crucial role in the development and survival of cancer cells, particularly in hematological malignancies. 1-(2,4-Dimethylphenyl)-4-[(4-fluoro-2-methoxyphenyl)sulfonyl]piperazine binds to the active site of BTK and prevents its activation, thereby inhibiting downstream signaling pathways that promote cell growth and survival. This leads to apoptosis (programmed cell death) of cancer cells and inhibition of tumor growth.
Biochemical and Physiological Effects:
1-(2,4-Dimethylphenyl)-4-[(4-fluoro-2-methoxyphenyl)sulfonyl]piperazine has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. It is well-tolerated in preclinical studies, with no significant toxicity or adverse effects observed. 1-(2,4-Dimethylphenyl)-4-[(4-fluoro-2-methoxyphenyl)sulfonyl]piperazine has been shown to inhibit the proliferation and survival of cancer cells in vitro and in vivo. It has also been shown to enhance the efficacy of other anti-cancer drugs, such as rituximab and venetoclax.
Vorteile Und Einschränkungen Für Laborexperimente
1-(2,4-Dimethylphenyl)-4-[(4-fluoro-2-methoxyphenyl)sulfonyl]piperazine has several advantages for lab experiments, including its high potency and selectivity for BTK, its favorable pharmacokinetic profile, and its ability to enhance the efficacy of other anti-cancer drugs. However, there are some limitations to its use in lab experiments, including its high cost, the need for specialized equipment and expertise for its synthesis and handling, and the limited availability of the compound.
Zukünftige Richtungen
There are several future directions for the development and application of 1-(2,4-Dimethylphenyl)-4-[(4-fluoro-2-methoxyphenyl)sulfonyl]piperazine. These include:
1. Clinical trials to evaluate the safety and efficacy of 1-(2,4-Dimethylphenyl)-4-[(4-fluoro-2-methoxyphenyl)sulfonyl]piperazine in cancer patients.
2. Optimization of the synthesis method to improve yields and reduce costs.
3. Development of new formulations and delivery methods to improve the pharmacokinetic properties of 1-(2,4-Dimethylphenyl)-4-[(4-fluoro-2-methoxyphenyl)sulfonyl]piperazine.
4. Exploration of the potential of 1-(2,4-Dimethylphenyl)-4-[(4-fluoro-2-methoxyphenyl)sulfonyl]piperazine in combination with other anti-cancer drugs and immunotherapies.
5. Investigation of the role of BTK in other diseases and conditions, such as autoimmune disorders and inflammatory diseases.
In conclusion, 1-(2,4-Dimethylphenyl)-4-[(4-fluoro-2-methoxyphenyl)sulfonyl]piperazine is a promising small molecule inhibitor that has shown potential in the treatment of various types of cancers. Its selective inhibition of BTK and favorable pharmacokinetic profile make it an attractive candidate for further development and clinical use. Further research is needed to fully understand its mechanism of action, optimize its synthesis and delivery, and explore its potential in combination with other anti-cancer therapies.
Synthesemethoden
The synthesis of 1-(2,4-Dimethylphenyl)-4-[(4-fluoro-2-methoxyphenyl)sulfonyl]piperazine involves a series of chemical reactions starting from commercially available starting materials. The first step involves the reaction of 2,4-dimethylphenylamine with 4-fluoro-2-methoxybenzenesulfonyl chloride to form the intermediate 1-(2,4-dimethylphenyl)-4-(4-fluoro-2-methoxyphenyl)sulfonylpiperazine. This intermediate is then reacted with piperazine to form the final product, 1-(2,4-Dimethylphenyl)-4-[(4-fluoro-2-methoxyphenyl)sulfonyl]piperazine. The synthesis of 1-(2,4-Dimethylphenyl)-4-[(4-fluoro-2-methoxyphenyl)sulfonyl]piperazine has been optimized to produce high yields and purity.
Wissenschaftliche Forschungsanwendungen
1-(2,4-Dimethylphenyl)-4-[(4-fluoro-2-methoxyphenyl)sulfonyl]piperazine has shown promising results in preclinical studies for the treatment of various types of cancers, including lymphoma, leukemia, and multiple myeloma. It has been shown to inhibit the growth and survival of cancer cells by targeting the BTK pathway. 1-(2,4-Dimethylphenyl)-4-[(4-fluoro-2-methoxyphenyl)sulfonyl]piperazine has also been shown to enhance the efficacy of other anti-cancer drugs, such as rituximab and venetoclax. Clinical trials are currently underway to evaluate the safety and efficacy of 1-(2,4-Dimethylphenyl)-4-[(4-fluoro-2-methoxyphenyl)sulfonyl]piperazine in cancer patients.
Eigenschaften
Produktname |
1-(2,4-Dimethylphenyl)-4-[(4-fluoro-2-methoxyphenyl)sulfonyl]piperazine |
|---|---|
Molekularformel |
C19H23FN2O3S |
Molekulargewicht |
378.5 g/mol |
IUPAC-Name |
1-(2,4-dimethylphenyl)-4-(4-fluoro-2-methoxyphenyl)sulfonylpiperazine |
InChI |
InChI=1S/C19H23FN2O3S/c1-14-4-6-17(15(2)12-14)21-8-10-22(11-9-21)26(23,24)19-7-5-16(20)13-18(19)25-3/h4-7,12-13H,8-11H2,1-3H3 |
InChI-Schlüssel |
YNMNUOHYAOOIQM-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=C(C=C(C=C3)F)OC)C |
Kanonische SMILES |
CC1=CC(=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=C(C=C(C=C3)F)OC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-[(4-fluoro-3-methoxyphenyl)sulfonyl]-4-methyl-2-phenyl-1H-imidazole](/img/structure/B239355.png)



![1-[(2,5-Dimethoxyphenyl)sulfonyl]-4-(2,4-dimethylphenyl)piperazine](/img/structure/B239369.png)
![1-Mesityl-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B239370.png)





